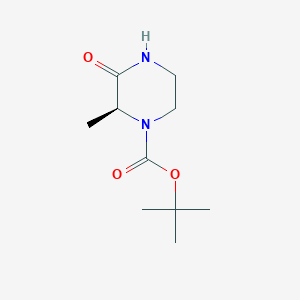

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

Description

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a chiral piperazine derivative with the molecular formula C₁₀H₁₈N₂O₃ (CAS: 1799971-34-8) and a purity of ≥95% . It features a tert-butyl carbamate group at position 1, a methyl substituent at position 2, and a ketone (oxo) group at position 3 of the piperazine ring. The (S)-stereochemistry at the methyl-bearing carbon distinguishes it from its (R)-enantiomer, which can exhibit divergent biological or synthetic behavior .

This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of protease inhibitors and kinase-targeting drugs, owing to its rigid bicyclic structure and stereochemical precision . Its tert-butyl group enhances solubility in organic solvents, while the oxo group enables further functionalization via nucleophilic addition or reduction reactions.

Properties

IUPAC Name |

tert-butyl (2S)-2-methyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVKQTLLEBWZTR-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, 2-methylpiperazine, and a suitable carbonyl source.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties facilitate the design of compounds that enhance drug efficacy and specificity.

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound can improve the binding affinity of drugs to their target receptors, leading to better therapeutic outcomes. For instance, studies on piperazine derivatives have shown promising results in treating conditions such as schizophrenia and depression by modulating neurotransmitter systems .

Biochemical Research

Enzyme Inhibition and Receptor Binding

This compound is instrumental in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding disease mechanisms at the molecular level.

Case Study: Targeting Protein Stability

Recent studies have utilized this compound in the development of targeted protein degradation strategies. For example, researchers have linked this compound to deubiquitinase-targeting chimeras (DUBTACs), demonstrating its capacity to stabilize proteins involved in cystic fibrosis by modulating their degradation pathways .

Material Science

Novel Polymers and Materials

In material science, this compound is explored for its potential in creating novel polymers with improved properties such as flexibility and durability. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polyurethanes can significantly improve their mechanical strength and resilience under stress, making them suitable for applications in automotive and aerospace industries .

Agricultural Chemistry

Development of Agrochemicals

The compound plays a role in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that are safer for the environment. Its chemical structure allows for modifications that enhance biological activity while reducing toxicity.

Case Study: Eco-friendly Pesticides

Studies have indicated that derivatives of this compound exhibit potent insecticidal activity against common agricultural pests, providing a basis for developing eco-friendly pest control solutions .

Cosmetic Formulations

Enhancing Skin Absorption

In cosmetic applications, this compound is investigated for its role in improving skin absorption and product stability. Its unique properties facilitate better penetration of active ingredients into the skin.

Case Study: Moisturizers and Serums

Formulations containing this compound have been shown to enhance the efficacy of moisturizers and serums by promoting deeper penetration of hydrating agents, thus improving overall skin hydration levels .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

- Structure : Substitution of the methyl group at position 2 with a phenyl ring (C₁₅H₂₀N₂O₃; CAS: 911705-40-3) .

- Properties :

tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate

- Structure : Incorporates a thiophene ring at position 3 (synthesized via reductive amination; yield: 62%) .

- Properties :

tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate

Analogues with Modified Functional Groups

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate

- Properties :

tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate

Enantiomeric Comparison: (R)- vs. (S)-Isomers

- Applications: While the (S)-isomer is preferred in certain drug syntheses, the (R)-form may serve as a precursor for racemic resolution studies .

Biological Activity

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a piperazine ring with a tert-butyl group and a keto functional group, which contribute to its unique chemical properties. Its molecular formula is with a molar mass of approximately 214.26 g/mol. The compound is characterized by its high solubility in water, reported at 9.2 mg/ml, indicating favorable pharmacokinetic properties for biological interactions .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. Preliminary studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Cytotoxicity and Anticancer Potential

Research has shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. In vitro studies have revealed that it can induce apoptosis in cancer cells, although the precise mechanisms remain to be fully elucidated.

Other Biological Activities

The compound has also been evaluated for various other biological activities:

- Antifungal Activity : It has shown promising results against fungal pathogens.

- Anti-inflammatory Properties : Initial findings suggest that it may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Neuroprotective Effects : Some studies propose potential neuroprotective effects, warranting further investigation into its mechanisms .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the tert-butyl and oxo groups enhances its binding affinity, suggesting that it may act as either an inhibitor or an activator depending on the biological context .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological effects of this compound:

- Antibacterial Efficacy : A study evaluated the compound's efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at micromolar concentrations.

- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with this compound led to decreased cell viability and increased markers of apoptosis .

- Inflammation Modulation : In vitro experiments showed that the compound could reduce levels of pro-inflammatory cytokines in macrophage cultures, suggesting a role in modulating immune responses.

Data Summary Table

Q & A

Q. What are the implications of the compound's hygroscopic nature on its reactivity in subsequent synthetic steps, and how can this be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.